molecular formula C17H19N3O2 B3015684 1-benzoyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine CAS No. 1172387-28-8

1-benzoyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine

Cat. No.: B3015684
CAS No.: 1172387-28-8
M. Wt: 297.358
InChI Key: ONXOYKDFABUIRF-UHFFFAOYSA-N
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Description

1-Benzoyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine is a heterocyclic compound featuring a piperidine core substituted at the 4-position with a 5-cyclopropyl-1,3,4-oxadiazole moiety and at the 1-position with a benzoyl group. The oxadiazole ring is a five-membered aromatic system containing two nitrogen and one oxygen atom, known for enhancing metabolic stability and binding affinity in medicinal chemistry applications .

Properties

IUPAC Name

[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-17(14-4-2-1-3-5-14)20-10-8-13(9-11-20)16-19-18-15(22-16)12-6-7-12/h1-5,12-13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXOYKDFABUIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzoyl chloride in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the substituent used.

Mechanism of Action

The mechanism of action of 1-benzoyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

The 1,3,4-oxadiazole ring is a common scaffold in medicinal chemistry. Key analogs include:

Compound Name Substituent at Oxadiazole 5-Position Key Properties/Applications Reference
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine Cyclopropyl High lipophilicity; pharmaceutical intermediate
4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidine Isopropyl Increased steric bulk; potential CNS activity
4-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine tert-Butyl Enhanced metabolic stability; agrochemical applications

Key Findings :

  • Cyclopropyl vs.
  • tert-Butyl : The bulky tert-butyl group increases steric hindrance, reducing enzymatic degradation but possibly limiting membrane permeability .

Modifications at the Piperidine 1-Position

The benzoyl group in the target compound distinguishes it from analogs with alternative substituents:

Compound Name Piperidine 1-Position Substituent Structural Impact Reference
1-Benzoyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine Benzoyl Electron-withdrawing; may modulate basicity
N-Benzhydryl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide Benzhydryl carboxamide Increased hydrophobicity; CNS penetration
1-(4-Methylbenzenesulfonyl)-4-(5-substituted-oxadiazol-2-yl)piperidine Sulfonyl Polar group; antimicrobial activity

Key Findings :

  • Benzoyl vs. Benzhydryl Carboxamide : The benzoyl group (planar, electron-withdrawing) may reduce piperidine basicity, altering protonation states under physiological conditions. In contrast, the benzhydryl carboxamide in introduces a hydrophobic aromatic system, favoring blood-brain barrier penetration.
  • Sulfonyl Groups : Sulfonyl-substituted analogs (e.g., from ) exhibit antibacterial activity, suggesting that electron-deficient substituents enhance target engagement in microbial enzymes .

Biological Activity

1-benzoyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C15H18N4O2\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_2

This structure includes a benzoyl group, a piperidine ring, and a cyclopropyl-substituted oxadiazole moiety, which are key in determining its biological properties.

Biological Activity Overview

This compound has shown various biological activities including:

  • Anticancer Activity : The compound has demonstrated significant antiproliferative effects against several cancer cell lines.
  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial and antifungal activities.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties based on its structural analogs.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoylpiperidine derivatives. For instance, research indicates that compounds similar to this compound exhibit IC50 values ranging from 19.9 to 75.3 µM against human breast cancer cell lines (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3) .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMDA-MB-23119.9Inhibition of MAGL
Compound BMCF-775.3Induction of apoptosis
Compound CCOV31845.0Cell cycle arrest

Anti-inflammatory Effects

Compounds containing piperidine structures have been studied for their anti-inflammatory properties. Benzoylpiperidine derivatives have been indicated to inhibit inflammatory pathways, potentially through the modulation of cytokine release or inhibition of inflammatory mediators .

Case Studies

A notable study evaluated the effects of similar compounds on breast cancer cell lines. The research confirmed that modifications in the benzoyl and piperidine moieties significantly influenced the antiproliferative activity and selectivity towards cancer cells over non-cancerous cells .

Another investigation focused on the structure-activity relationship (SAR) of oxadiazole derivatives, revealing that substituents on the oxadiazole ring could enhance biological activity. This suggests that further modifications to this compound could lead to improved pharmacological profiles.

Q & A

Q. Discrepancies in IR data for benzoyl vs. acylated piperidines: Methodological insights?

  • Root Cause : Overlapping carbonyl peaks (benzoyl C=O vs. oxadiazole C=N).
  • Resolution : Use difference spectroscopy (subtract oxadiazole spectrum from the full compound) or 2D-IR correlation analysis .

Experimental Design Considerations

Q. How to design stability studies under physiological conditions?

  • Protocol : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .
  • Key Metrics : Half-life (t₁/₂) and degradation products (e.g., hydrolyzed oxadiazole to hydrazide) .

Q. What controls are essential in cytotoxicity assays?

  • Positive Control : Doxorubicin for apoptosis induction.
  • Negative Control : Untreated cells + vehicle (e.g., DMSO < 0.1%).
  • Validation : Confirm target specificity via siRNA knockdown of proposed receptors .

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